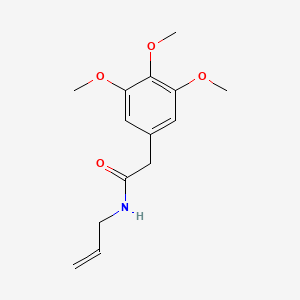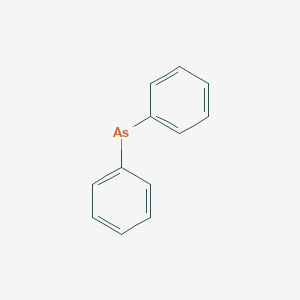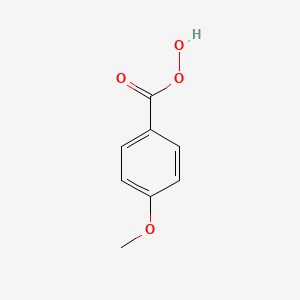
p-Methoxyperbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Methoxyperbenzoic acid, also known as 4-methoxyperbenzoic acid, is an organic compound with the molecular formula C8H8O4. It is a derivative of benzoic acid, where a methoxy group is attached to the para position of the benzene ring, and a peroxy group is attached to the carboxyl group. This compound is known for its strong oxidizing properties and is widely used in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
p-Methoxyperbenzoic acid can be synthesized through the peroxidation of p-methoxybenzoic acid. The reaction typically involves the use of hydrogen peroxide in the presence of an acid catalyst, such as sulfuric acid. The reaction conditions include maintaining a low temperature to prevent decomposition of the peroxy compound.
Industrial Production Methods
In industrial settings, this compound is produced by the controlled oxidation of p-methoxybenzoic acid using hydrogen peroxide. The process involves careful control of temperature and pH to ensure high yield and purity of the product. The reaction mixture is then purified through crystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
p-Methoxyperbenzoic acid primarily undergoes oxidation reactions due to its strong oxidizing nature. It can also participate in substitution reactions where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation Reactions: Common reagents include hydrogen peroxide and sulfuric acid. The reaction is typically carried out at low temperatures to prevent decomposition.
Substitution Reactions: Reagents such as halogens or nitrating agents can be used under controlled conditions to replace the methoxy group.
Major Products Formed
Oxidation: The major products include oxidized derivatives of the starting material, such as p-methoxybenzoic acid.
Substitution: Products include halogenated or nitrated derivatives of p-methoxybenzoic acid.
Applications De Recherche Scientifique
p-Methoxyperbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis to introduce oxygen-containing functional groups into molecules.
Biology: It is used in the study of oxidative stress and its effects on biological systems.
Medicine: It is investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of polymers and other materials that require strong oxidizing agents.
Mécanisme D'action
The mechanism of action of p-methoxyperbenzoic acid involves the transfer of oxygen atoms to the substrate, resulting in the oxidation of the substrate. The peroxy group in the compound is highly reactive and can readily transfer oxygen to various organic molecules. This process involves the formation of reactive oxygen species, which can further react with the substrate to form the desired oxidized product.
Comparaison Avec Des Composés Similaires
Similar Compounds
m-Chloroperbenzoic acid: Another strong oxidizing agent used in organic synthesis.
p-Nitroperbenzoic acid: Known for its strong oxidizing properties and used in similar applications.
Uniqueness
p-Methoxyperbenzoic acid is unique due to the presence of the methoxy group, which can influence its reactivity and selectivity in oxidation reactions. The methoxy group can also affect the solubility and stability of the compound, making it suitable for specific applications where other perbenzoic acids may not be as effective.
Propriétés
Numéro CAS |
940-10-3 |
|---|---|
Formule moléculaire |
C8H8O4 |
Poids moléculaire |
168.15 g/mol |
Nom IUPAC |
4-methoxybenzenecarboperoxoic acid |
InChI |
InChI=1S/C8H8O4/c1-11-7-4-2-6(3-5-7)8(9)12-10/h2-5,10H,1H3 |
Clé InChI |
IAPQCQCJCOIPGG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



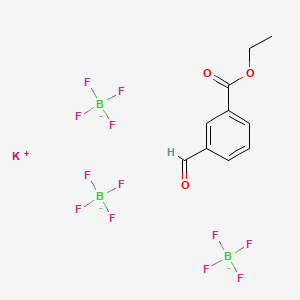
![6-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13773844.png)
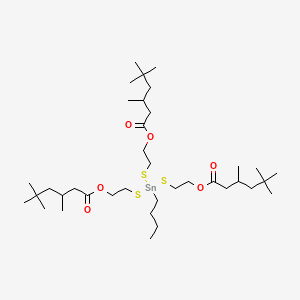
![Benzenamine, 4,4'-methylenebis[2-[(4-aminophenyl)methyl]-](/img/structure/B13773857.png)

![[7-Acetyloxy-1-[2-(4-chlorophenyl)ethyl]-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-6-yl] acetate;2-hydroxy-2-oxoacetate](/img/structure/B13773866.png)


![Chloro(pentamethylcyclopentadienyl){2-{1-[(4-methoxyphenyl)imino-kN]ethyl}naphthyl-kC}iridium(III)](/img/structure/B13773878.png)

